molecular formula C8H11F3O B6252851 4-methyl-4-(trifluoromethyl)cyclohexan-1-one CAS No. 2138134-66-2

4-methyl-4-(trifluoromethyl)cyclohexan-1-one

Cat. No.: B6252851
CAS No.: 2138134-66-2
M. Wt: 180.2
InChI Key:
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Description

4-Methyl-4-(trifluoromethyl)cyclohexan-1-one is a cyclic ketone with the molecular formula C9H13F3O This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-4-(trifluoromethyl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone as the core structure.

    Introduction of the Trifluoromethyl Group: A common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the trifluoromethylation and methylation steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-methyl-4-(trifluoromethyl)cyclohexanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-methyl-4-(trifluoromethyl)cyclohexanone carboxylic acid.

    Reduction: Formation of 4-methyl-4-(trifluoromethyl)cyclohexanol.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

4-Methyl-4-(trifluoromethyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or metabolic processes.

Comparison with Similar Compounds

    4-Methylcyclohexanone: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Trifluoromethyl)cyclohexanone: Lacks the methyl group, leading to variations in reactivity and applications.

Uniqueness: 4-Methyl-4-(trifluoromethyl)cyclohexan-1-one is unique due to the presence of both a trifluoromethyl group and a methyl group, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2138134-66-2

Molecular Formula

C8H11F3O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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